molecular formula C13H9Cl3N2O2 B5808686 3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide

3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide

Cat. No. B5808686
M. Wt: 331.6 g/mol
InChI Key: QEFAPIGIFHAGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide, also known as GW 842166X, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide involves the inhibition of the NF-κB pathway. This pathway plays a key role in the regulation of immune and inflammatory responses. The compound has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide has been shown to have potent anti-inflammatory and anti-cancer effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide. One possible direction is the investigation of its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the study of its mechanism of action in cancer cells, with the aim of developing new cancer therapies. Additionally, the compound could be further modified to improve its potency and reduce its toxicity for use in therapeutic applications.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide involves the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 5-chloro-2-pyridinamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-cancer properties. The compound has been investigated for its ability to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of various inflammatory diseases. It has also been studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

3,5-dichloro-N-(5-chloropyridin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O2/c1-20-12-9(15)4-7(5-10(12)16)13(19)18-11-3-2-8(14)6-17-11/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFAPIGIFHAGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(5-chloro-2-pyridinyl)-4-methoxybenzamide

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